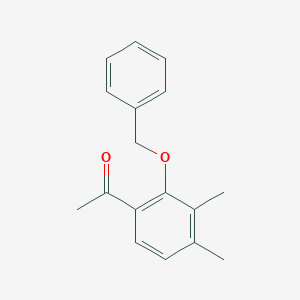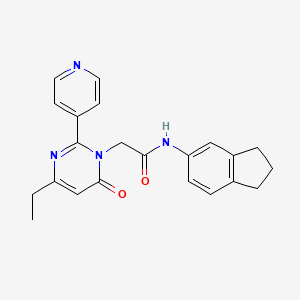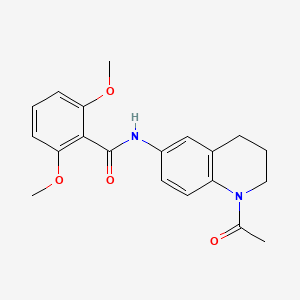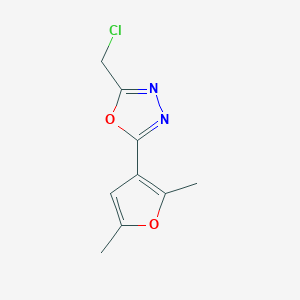
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone, also known as DPME, is a chemical compound that belongs to the class of aryl ketones. It has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and material science.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. In addition, it has been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in a wide range of applications, including medicine, chemistry, and material science. One limitation is the lack of information on its toxicity and safety profile.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to study its potential use as a building block in the synthesis of other compounds. Additionally, further research is needed to determine its toxicity and safety profile.
Méthodes De Synthèse
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone can be synthesized through several methods, including the Friedel-Crafts reaction, the Claisen-Schmidt condensation, and the Suzuki-Miyaura coupling. The Friedel-Crafts reaction involves the reaction of acetophenone with 3,4-dimethylbenzoyl chloride in the presence of aluminum chloride as a catalyst. The Claisen-Schmidt condensation involves the reaction of 3,4-dimethylbenzaldehyde with acetophenone in the presence of sodium hydroxide as a base. The Suzuki-Miyaura coupling involves the reaction of 3,4-dimethylphenylboronic acid with 2-bromoacetophenone in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(3,4-Dimethyl-2-phenylmethoxyphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory and analgesic agent. In chemistry, it has been studied for its potential use as a building block in the synthesis of other compounds. In material science, it has been investigated for its potential use as a fluorescent probe.
Propriétés
IUPAC Name |
1-(3,4-dimethyl-2-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-9-10-16(14(3)18)17(13(12)2)19-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJPHNNSWUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzyloxy)-3,4-dimethylphenyl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2861331.png)
![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)